1-Ethyl-azetidin-3-ylamine tosylate
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Overview
Description
Preparation Methods
The synthesis of 1-ethyl-azetidin-3-ylamine tosylate involves the reaction of 1-ethyl-azetidin-3-ylamine with p-toluenesulfonic acid. The reaction typically occurs under controlled conditions to ensure high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
1-Ethyl-azetidin-3-ylamine tosylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tosylate group can be replaced by other nucleophiles.
Polymerization: The compound can undergo ring-opening polymerization, which is useful in the synthesis of polyamines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include various substituted azetidines and polyamines .
Scientific Research Applications
1-Ethyl-azetidin-3-ylamine tosylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-azetidin-3-ylamine tosylate involves its interaction with specific molecular targets and pathways. The compound’s ring strain and reactivity make it suitable for various chemical transformations. It can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
1-Ethyl-azetidin-3-ylamine tosylate can be compared with other similar compounds, such as aziridines and other azetidines . These compounds share similar structural features but differ in their reactivity and applications. For example:
Other Azetidines: Compounds like 1,3,3-trimethylazetidine have different substituents, which can influence their chemical behavior and applications.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-ethylazetidin-3-amine;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H12N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-7-3-5(6)4-7/h2-5H,1H3,(H,8,9,10);5H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQZHLUXJSMCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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